5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(15)17)16-5-18-9/h1-5H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXAIPXAAXAWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: This can be done by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that oxazole derivatives, including 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide, exhibit promising anticancer activity. A study demonstrated that compounds with similar structures inhibit the growth of cancer cells by targeting specific signaling pathways associated with cell proliferation and apoptosis. For instance, selective inhibition of glycogen synthase kinase-3 (GSK-3) has been linked to reduced tumor growth in various cancer models .
Antiviral Activity
The compound has shown potential as an antiviral agent. In vitro studies have revealed that oxazole derivatives can interfere with viral replication mechanisms, making them candidates for the development of antiviral therapies . Specifically, compounds with trifluoromethyl groups have been noted for their enhanced biological activity against viruses such as cytomegalovirus (CMV) in animal models .
Biological Research
Enzyme Inhibition Studies
this compound is utilized in enzyme inhibition studies. Its unique structure allows it to interact with enzymes involved in critical biological processes. For example, it has been evaluated for its ability to inhibit GSK-3β, a target implicated in neurodegenerative diseases like Alzheimer's . The compound's mechanism involves modulating enzyme activity through specific molecular interactions.
Cell Signaling Pathways
The compound serves as a valuable tool in studying cellular signaling pathways. Its ability to influence pathways related to inflammation and cellular stress responses has been documented, providing insights into disease mechanisms and potential therapeutic interventions .
Material Science
Synthesis of Advanced Materials
In material science, this compound is explored for its potential as a building block in synthesizing advanced materials. Its thermal stability and chemical resistance make it suitable for applications in coatings and polymers. The compound's unique properties enable the development of materials with specific functionalities tailored for industrial applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that a series of oxazole derivatives, including those similar to this compound, exhibited significant anticancer effects in vitro. The compounds were shown to induce apoptosis in cancer cells through the activation of the p53 pathway.
Case Study 2: Antiviral Efficacy
In clinical trials involving renal transplant recipients with CMV infection, leflunomide (a related compound) was used effectively as an alternative antiviral treatment. This study highlighted the potential for oxazole derivatives to be developed into therapeutic agents for viral infections where traditional treatments are not viable due to cost or side effects .
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide, enabling a comparative analysis of their physicochemical properties and biological activities.
Rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide)
- Core Structure: Oxazolidinone fused with oxazole.
- Key Differences :
- Biological Activity : Rivaroxaban is a clinically approved anticoagulant, whereas this compound’s activity is less documented but hypothesized to target kinases or proteases .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole substituted with trifluoromethyl and sulfanyl groups.
- Key Differences: The pyrazole ring (vs. The sulfanyl and aldehyde groups introduce distinct reactivity compared to the carboxamide in the parent compound .
- Physicochemical Properties : Higher logP due to the sulfanyl group, suggesting increased membrane permeability but reduced aqueous solubility .
4-[5-[3-Chloro-5-(Trifluoromethyl)phenyl]-5-(Trifluoromethyl)-4H-1,2-oxazol-3-yl]-Naphthalene-1-carboxamide
- Core Structure : Naphthalene fused with an oxazole bearing dual trifluoromethyl groups.
- The naphthalene moiety enhances π-π stacking interactions, a feature absent in this compound .
- Applications : Used in high-throughput screening for oncology targets due to its rigid structure .
Data Table: Comparative Analysis
Research Findings and Trends
- Trifluoromethyl Group Impact : The meta-position of the trifluoromethyl group in this compound optimizes steric and electronic effects for target binding, whereas para-substitution (as in rivaroxaban) favors solubility .
- Heterocycle Choice : Oxazole derivatives generally exhibit better metabolic stability than pyrazoles due to reduced susceptibility to oxidative metabolism .
- Solubility Challenges: Bulky substituents (e.g., naphthalene in the compound from ) drastically reduce aqueous solubility, necessitating formulation innovations .
Notes
Structural Nuances : The position of the trifluoromethyl group (meta vs. para) significantly influences bioactivity and pharmacokinetics.
Biological Relevance : Oxazole-based compounds are prioritized for CNS targets due to their blood-brain barrier permeability, whereas pyrazoles are more common in anti-inflammatory applications .
Synthetic Accessibility : this compound is synthetically simpler than rivaroxaban, which requires stereochemical control .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a synthetic compound notable for its unique structural features, including a trifluoromethyl group, an oxazole ring, and a carboxamide moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes. Once inside the cells, it can modulate the activity of specific enzymes and receptors, potentially influencing several biochemical pathways.
Anticancer Activity
The anticancer potential of oxazole derivatives has been well-documented. For instance, some studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group often correlates with enhanced potency in inhibiting tumor growth. In particular, modifications to the oxazole structure have led to derivatives with improved selectivity and efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is critical for understanding its biological effects. The trifluoromethyl group not only increases lipophilicity but also influences the binding affinity to biological targets. Studies have shown that variations in substituents on the phenyl ring can significantly alter the compound's pharmacological properties and therapeutic potential .
Case Studies
Recent investigations into oxazole derivatives have highlighted their diverse biological activities:
- Antitumor Activity : A derivative similar to this compound exhibited IC50 values as low as against certain cancer cell lines, indicating strong anticancer properties .
- Antimicrobial Effects : Compounds within the same structural class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also be evaluated for similar antimicrobial efficacy.
Comparative Analysis
A comparison with other compounds reveals unique features and potential advantages:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | C12H9F3N2O2 | Moderate anticancer activity |
| 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid | C10H6F3N2O2 | Antimicrobial properties |
| 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | C13H10F3N2O2 | Enhanced bioactivity due to methyl substitution |
Q & A
Q. What are the established synthetic routes for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with cyclization of trifluoromethyl-substituted precursors. For example, oxazole rings can be formed via cyclocondensation of α-halo ketones with carboxamide derivatives under basic conditions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .
- Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize intermediates .
- Protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during functionalization .
- Final carboxylation or amidation steps to introduce the carboxamide group .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities; used in related oxazole-carboxamide derivatives to confirm bond angles and torsional strain .
Q. What are the key physicochemical properties influencing its reactivity?
- The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but activates the oxazole ring toward nucleophilic attack .
- The carboxamide group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) .
- LogP values (calculated ~2.1) suggest moderate lipophilicity, critical for membrane permeability in biological studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange broadening .
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, cross-referenced with experimental data .
- Heteronuclear Correlation Spectroscopy (HMBC/HSQC) : Maps long-range - couplings to resolve connectivity ambiguities .
Q. What strategies optimize yield in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield for cyclization steps .
- Flow Chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive intermediates .
- Catalytic Systems : Palladium/copper catalysts enhance coupling efficiency in aryl-azole bond formation .
Q. How does the trifluoromethyl group impact biological activity in structure-activity relationship (SAR) studies?
- Electron Effects : The -CF group stabilizes aromatic π-systems, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in pharmacokinetic assays .
- Comparative SAR : Analogs without -CF show 10-fold lower potency in enzyme inhibition assays, highlighting its critical role .
Q. What advanced techniques identify degradation products under stressed conditions?
- LC-MS/MS with Ion Mobility : Separates isobaric degradation products (e.g., oxidation at the oxazole ring vs. hydrolyzed carboxamide) .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions to profile stability .
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of degradation in solid-state formulations .
Methodological Considerations
Q. How to design assays for evaluating protein binding affinity?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding kinetics (K values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, critical for optimizing lead compounds .
- Fluorescence Polarization : Competes fluorescent probes with the compound to determine IC values .
Q. What computational tools predict metabolic pathways?
- CYP450 Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- MetaSite Software : Predicts phase I/II metabolism sites (e.g., hydroxylation at the phenyl ring or glucuronidation of the carboxamide) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across cell lines?
- Cell Permeability Assays : Measure intracellular concentrations via LC-MS to rule out uptake variability .
- Target Engagement Profiling : Use cellular thermal shift assays (CETSA) to confirm target binding in different cell models .
- Transcriptomic Analysis : RNA-seq identifies differential expression of efflux transporters (e.g., P-gp) affecting compound efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
